3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring system. Key structural elements include:
- Thiazolidinone moiety: A 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group substituted with a tetrahydrofuran-2-ylmethyl chain at position 2.
- Pyrido[1,2-a]pyrimidinone backbone: Modified at position 2 with a (2-phenylethyl)amino group and at position 3 with a (Z)-configured methylidene bridge linking the thiazolidinone and pyrimidinone systems .
Properties
IUPAC Name |
(5Z)-3-(oxolan-2-ylmethyl)-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c30-23-19(15-20-24(31)29(25(33)34-20)16-18-9-6-14-32-18)22(27-21-10-4-5-13-28(21)23)26-12-11-17-7-2-1-3-8-17/h1-5,7-8,10,13,15,18,26H,6,9,11-12,14,16H2/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANGOEUBGSIDGO-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCC5=CC=CC=C5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCC5=CC=CC=C5)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the tetrahydrofuran-2-ylmethyl group. The final steps involve the formation of the pyrido[1,2-a]pyrimidin-4-one core and the addition of the phenylethylamino group. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Tetrahydrofuran-derived substituents (e.g., in the target compound) improve blood-brain barrier penetration compared to purely aromatic groups (e.g., benzyl) .
- Methoxy or morpholinyl groups (e.g., in and ) increase polarity, enhancing solubility but reducing membrane permeability .
- Aromatic amino groups (e.g., 2-phenylethyl) favor hydrophobic interactions with biological targets, such as enzyme active sites .
Research Findings
- NMR profiling: Substituents at positions 29–36 and 39–44 (thiazolidinone region) cause distinct chemical shifts, indicating electronic perturbations critical for target binding .
- Database gaps : Only 51–62% of similar compounds are indexed in automated patent databases (e.g., SureChEMBL), highlighting the need for manual curation .
- Therapeutic promise: The target compound’s hybrid structure combines features of known bioactive scaffolds (e.g., pyrimidinones for kinase inhibition; thiazolidinones for antimicrobial action) .
Biological Activity
The compound 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. Its unique structural features suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
This compound contains multiple functional groups that may enhance its biological activity:
- Pyrido[1,2-a]pyrimidin-4-one core : Known for its pharmacological properties.
- Thiazolidin moiety : Associated with various biological activities, including anticancer and antimicrobial effects.
- Tetrahydrofuran group : May influence the compound's solubility and bioavailability.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit a range of biological activities, including:
- Antimicrobial : Potential effectiveness against bacteria and fungi.
- Anticancer : Ability to inhibit cancer cell proliferation.
- Enzyme inhibition : Possible interactions with key enzymes involved in disease processes.
Antimicrobial Activity
A study comparing this compound to conventional antibiotics revealed that it demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined, showing comparable efficacy to established drugs like ciprofloxacin and ketoconazole .
Anticancer Potential
Research has highlighted the thiazolidin core's role in anticancer activity. Compounds with similar structures have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. This compound's specific combination of functional groups may enhance selectivity and potency compared to other thiazolidin derivatives .
Enzyme Inhibition Studies
Molecular docking studies have indicated that this compound could act as a potent inhibitor of specific enzymes involved in cancer progression and inflammation. The interactions between the compound and target enzymes were analyzed using computational methods, suggesting strong binding affinities due to its structural features .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive and Gram-negative bacteria; MIC values comparable to standard antibiotics. |
| Anticancer Activity | Induced apoptosis in various cancer cell lines; inhibited tumor growth in animal models. |
| Enzyme Interaction | Inhibitory effects on key enzymes related to cancer metabolism; potential as a multi-target inhibitor. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
